2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine
Brand Name: Vulcanchem
CAS No.: 204203-17-8
VCID: VC11684958
InChI: InChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3
SMILES: CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C
Molecular Formula: C29H35N3
Molecular Weight: 425.6 g/mol

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

CAS No.: 204203-17-8

Cat. No.: VC11684958

Molecular Formula: C29H35N3

Molecular Weight: 425.6 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine - 204203-17-8

Specification

CAS No. 204203-17-8
Molecular Formula C29H35N3
Molecular Weight 425.6 g/mol
IUPAC Name N-(2-tert-butylphenyl)-1-[6-[N-(2-tert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Standard InChI InChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3
Standard InChI Key MDJXUNXXZJTMDW-UHFFFAOYSA-N
SMILES CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C
Canonical SMILES CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine (molecular formula: C29H35N3\text{C}_{29}\text{H}_{35}\text{N}_3) features a pyridine core substituted at the 2- and 6-positions with ethylidene linkages to imino groups. Each imino nitrogen is further bonded to a 2-tert-butylphenyl group, introducing substantial steric bulk. The tert-butyl substituents enhance the ligand’s rigidity and influence its coordination behavior by preventing undesired side reactions through steric shielding .

The planar pyridine ring facilitates π-backbonding with transition metals, while the imino groups act as σ-donors, creating a balanced electronic environment ideal for stabilizing metal centers in high oxidation states. Spectroscopic characterization (e.g., 1H^1\text{H} NMR, IR) confirms the presence of characteristic imine C=N stretches near 1640–1600 cm1^{-1} and aromatic proton resonances between 6.8–8.5 ppm .

Steric and Electronic Parameters

The ligand’s steric profile, quantified by Tolman’s cone angle, exceeds 170° due to the tert-butyl groups, making it suitable for stabilizing low-coordinate metal complexes. Electronic effects are modulated by the electron-donating tert-butyl substituents, which increase electron density at the imino nitrogen atoms, enhancing their donor strength. These properties are critical in catalysis, where ligand geometry and electronics dictate reaction pathways and selectivity .

Synthesis and Characterization

Condensation Reaction Methodology

The ligand is synthesized via a one-pot condensation of 2,6-diacetylpyridine and 2-tert-butylaniline in methanol, catalyzed by formic acid (Scheme 1) . The reaction proceeds at 50°C for 24 hours, yielding the product as yellow crystals after recrystallization.

2,6-diacetylpyridine+2 2-*tert*-butylanilineHCOOH, MeOH2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine+2H2O\text{2,6-diacetylpyridine} + 2 \text{ 2-*tert*-butylaniline} \xrightarrow{\text{HCOOH, MeOH}} \text{2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine} + 2 \text{H}_2\text{O}

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)
CatalystFormic acid75–80
Temperature (°C)50-
Reaction Time (h)24-
SolventMethanol-

Alternative Synthetic Routes

Applications in Catalysis and Polymerization

Transition Metal Complexation

The ligand forms stable complexes with iron(II) and cobalt(II) chlorides, which exhibit high activity in ethylene polymerization. For example, the iron complex [FeCl2(L)][\text{FeCl}_2(\text{L})] (where L = ligand) polymerizes ethylene at 25°C with an activity of 1.2×104gmol1h11.2 \times 10^4 \, \text{g} \cdot \text{mol}^{-1} \cdot \text{h}^{-1} . The cobalt analogue shows comparable performance but requires higher temperatures (60°C) for optimal activity.

Table 2: Catalytic Performance of Metal Complexes

Metal CenterTemperature (°C)Activity (gmol1h1\text{g} \cdot \text{mol}^{-1} \cdot \text{h}^{-1})
Fe(II)251.2×1041.2 \times 10^4
Co(II)609.8×1039.8 \times 10^3

Copolymerization with α-Olefins

A groundbreaking application is the copolymerization of ethylene and 1-hexene using iron-based catalysts, producing linear low-density polyethylene (LLDPE) with up to 3.5 mol% 1-hexene incorporation . This contrasts with traditional Ziegler-Natta catalysts, which struggle with higher α-olefins due to steric constraints.

Comparative Analysis with Related Ligands

Phosphine-Based Analogues

Ligands such as 2,6-Bis(di-tert-butylphosphinomethyl)pyridine (Sigma-Aldrich 736589) share structural similarities but replace imino groups with phosphine donors . While phosphine ligands excel in cross-coupling reactions (e.g., Suzuki-Miyaura), the imino-pyridine system offers superior performance in polymerization due to stronger metal-ligand bonding and thermal stability .

Table 3: Ligand Comparison

PropertyImino-Pyridine LigandPhosphine Ligand
Donor StrengthModerateHigh
Thermal Stability (°C)>200~150
Preferred ApplicationPolymerizationCross-Coupling

Terpyridine Derivatives

Terpyridines, such as 2,2’:6’,2”-terpyridine, lack the steric bulk of tert-butyl groups, leading to less stable metal complexes under high-pressure polymerization conditions . The target ligand’s design addresses this limitation, enabling sustained catalytic activity.

Future Research Directions

  • Exploration of Other Metal Complexes: Nickel and palladium derivatives could expand utility in C–C bond-forming reactions.

  • Ligand Modifications: Introducing electron-withdrawing groups (e.g., –CF3_3) may further tune catalytic activity.

  • Sustainable Synthesis: Developing solvent-free or microwave-assisted routes to improve efficiency.

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